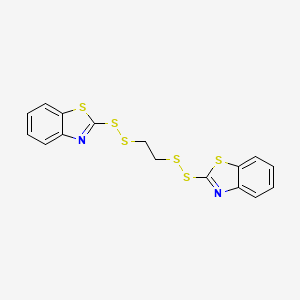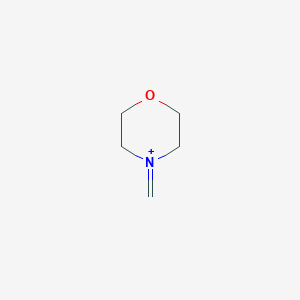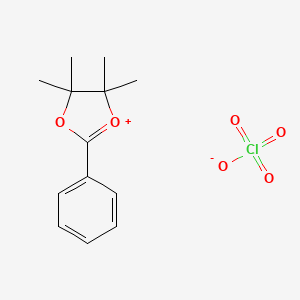![molecular formula C20H18N4 B14667323 2,4-Diamino-5-[2-[2-naphthyl]ethyl]quinazoline CAS No. 50828-09-6](/img/structure/B14667323.png)
2,4-Diamino-5-[2-[2-naphthyl]ethyl]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Diamino-5-[2-[2-naphthyl]ethyl]quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used in various medicinal chemistry applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-5-[2-[2-naphthyl]ethyl]quinazoline typically involves the reaction of 2-naphthyl ethylamine with 2,4-diaminoquinazoline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Industrial methods may also incorporate advanced purification techniques to ensure the final product meets the required standards for pharmaceutical or other applications.
化学反応の分析
Types of Reactions
2,4-Diamino-5-[2-[2-naphthyl]ethyl]quinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines. Substitution reactions can introduce various functional groups, leading to a wide range of quinazoline derivatives.
科学的研究の応用
2,4-Diamino-5-[2-[2-naphthyl]ethyl]quinazoline has several scientific research applications, including:
Chemistry: It serves as a precursor in the synthesis of more complex quinazoline derivatives, which are valuable in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 2,4-Diamino-5-[2-[2-naphthyl]ethyl]quinazoline involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
2,4-Diamino-5-phenyl-6-ethylpyrimidine: This compound shares a similar structure but with a pyrimidine ring instead of a quinazoline ring.
2,4-Diamino-6-[(alpha,alpha,alpha-trifluoro-m-tolyl)thio]quinazoline: This compound has a similar quinazoline core but with different substituents.
Uniqueness
2,4-Diamino-5-[2-[2-naphthyl]ethyl]quinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its naphthyl group enhances its lipophilicity, potentially improving its ability to interact with biological membranes and targets.
特性
CAS番号 |
50828-09-6 |
|---|---|
分子式 |
C20H18N4 |
分子量 |
314.4 g/mol |
IUPAC名 |
5-(2-naphthalen-2-ylethyl)quinazoline-2,4-diamine |
InChI |
InChI=1S/C20H18N4/c21-19-18-15(6-3-7-17(18)23-20(22)24-19)11-9-13-8-10-14-4-1-2-5-16(14)12-13/h1-8,10,12H,9,11H2,(H4,21,22,23,24) |
InChIキー |
OICSWALALWBGPH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)CCC3=C4C(=CC=C3)N=C(N=C4N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






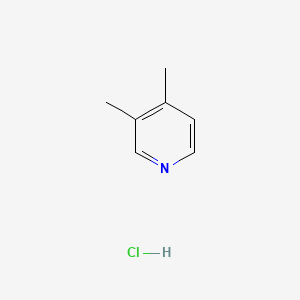
![6,7-Dioxabicyclo[3.2.1]octane](/img/structure/B14667261.png)
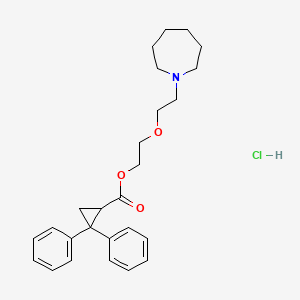
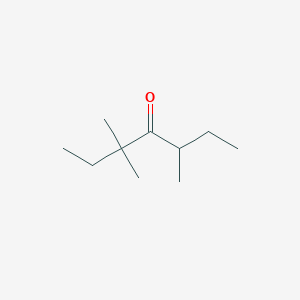


![Tricyclo[4.2.1.0(2,5)]non-2(5)-ene](/img/structure/B14667301.png)
